(R)-FTY-720 Vinylphosphonate
Description
Properties
CAS No. |
1142015-25-5 |
|---|---|
Molecular Formula |
C20H34NO4P |
Molecular Weight |
383.469 |
IUPAC Name |
[(E,3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid |
InChI |
InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m1/s1 |
InChI Key |
YWQUROWPKWKDNA-UHPIZROJSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N |
Synonyms |
P-[(1E,3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)-1-penten-1-yl]-phosphonic Acid |
Origin of Product |
United States |
Synthesis and Chemical Biology of R Fty 720 Vinylphosphonate
Advanced Synthetic Methodologies for the Preparation of Phosphonate (B1237965) Derivatives of FTY720
The synthesis of phosphonate and vinylphosphonate (B8674324) analogs of FTY720 relies on established yet sophisticated organophosphorus chemistry. A cornerstone of this synthesis is the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for creating carbon-carbon double bonds with high stereocontrol. conicet.gov.ar The HWE reaction is valued for its versatility, chemoselectivity in differentiating between aldehydes and ketones, and the ability to control the geometry (E/Z) of the resulting olefin. conicet.gov.ar This is particularly crucial for constructing the vinylphosphonate moiety with the desired (E)-configuration seen in FTY720 analogs.
Modern synthetic strategies have further refined the preparation of the necessary phosphonate reagents. These methods include:
Novel Phosphonate Reagents : Development of functionalized phosphonate reagents expands the variety of chemical structures that can be created. conicet.gov.ar
Convergent Synthesis : Strategies involving the connection of multiple, pre-synthesized fragments, such as a double Wittig reaction, allow for an efficient and convergent synthesis of the FTY720 backbone. researchgate.net
One-Pot Procedures : Efficient one-pot methods have been developed for converting phosphinates into phosphonates or phosphonamides, which can streamline the synthesis of phosphonopeptide precursors and related structures without the need for extensive protection-deprotection steps. mdpi.com
Solid-Phase Synthesis : For creating libraries of related analogs, solid-phase synthesis protocols have been developed, allowing for the high-purity synthesis of compounds like prenylcysteine analogs under mild conditions. acs.org
These methodologies provide a robust toolkit for chemists to access a wide range of FTY720 phosphonate derivatives, enabling detailed structure-activity relationship studies.
Stereoselective Synthesis and Chiral Resolution of FTY720 Analogues, with Emphasis on Vinylphosphonate Enantiomers
The biological activity of FTY720 analogs is highly dependent on their stereochemistry. While FTY720 itself is a prochiral molecule, it is phosphorylated in vivo by sphingosine (B13886) kinase 2 (SK2) to the chiral, biologically active (S)-FTY720-phosphate. nih.govoncotarget.com Consequently, the synthesis of enantiomerically pure analogs like (R)- and (S)-FTY720 vinylphosphonate is essential for pharmacological evaluation.
The first enantioselective synthesis of chiral phosphonate and vinylphosphonate analogues of FTY720 was a significant breakthrough. acs.orgnih.govnih.gov These syntheses establish the crucial chiral center bearing the amino and hydroxymethyl groups. Key approaches include:
Asymmetric Synthesis : Catalytic asymmetric methods are employed to introduce chirality early in the synthetic route, leading directly to an enantiomerically enriched product. This can involve the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a key reaction step. nih.gov Non-enzymatic methods, such as asymmetric acylation using a chiral copper-bisoxazoline complex, have also been developed for the enantioselective desymmetrization of FTY720 and its derivatives. jst.go.jp
Chiral Resolution : An alternative strategy involves the synthesis of a racemic mixture of the vinylphosphonate analog, followed by separation of the enantiomers. This is commonly achieved using chiral chromatography, where the racemic compound is passed through a stationary phase containing a chiral selector. researchgate.net This technique allowed for the separation and subsequent characterization of the individual (R)- and (S)-enantiomers of FTY720-phosphate and its analogs. researchgate.net
The distinct biological activities of the resulting enantiomers underscore the importance of stereoselective synthesis. For instance, the (R)- and (S)-enantiomers of FTY720 vinylphosphonate exhibit dramatically different effects on S1P receptors. nih.gov
Table 1: Comparative Pharmacological Activity of FTY720 Vinylphosphonate Enantiomers at S1P Receptors
| Compound | S1P₁ Receptor Activity | S1P₃ Receptor Activity |
|---|---|---|
| (R)-FTY-720 Vinylphosphonate | Full Agonist (EC₅₀ 20 ± 3 nM) | - |
| (S)-FTY-720 Vinylphosphonate | Full Antagonist (Kᵢ 384 nM) | Full Antagonist (Kᵢ 39 nM) |
Data sourced from Valentine, et al. (2010). nih.gov
Structural Rationale for the Vinylphosphonate Moiety in Relation to FTY720 Scaffold
The design of the vinylphosphonate moiety is a strategic example of isosteric replacement. FTY720's biological activity as an immunosuppressant is mediated by its active metabolite, (S)-FTY720-phosphate, which acts as a potent agonist at four of the five S1P receptors. nih.govoncotarget.com The phosphate (B84403) group is therefore critical for this activity. However, phosphate groups can be metabolically labile due to the action of phosphatases.
The vinylphosphonate group was introduced as a stable isostere of the phosphate moiety. Key aspects of this structural modification include:
Metabolic Stability : The carbon-phosphorus bond in the phosphonate is resistant to enzymatic cleavage by phosphatases, which would otherwise remove a phosphate group. This ensures the compound remains intact in vivo. The use of a vinylphosphonate as a phosphate mimic has been shown to enhance metabolic stability in other applications, such as siRNAs.
Structural Mimicry : The phosphonate group mimics the geometry and charge of a phosphate group, allowing it to interact with the phosphate-binding pockets of target proteins like S1P receptors. frontiersin.org
Conformational Rigidity : The trans double bond of the vinyl group introduces conformational rigidity compared to the more flexible saturated phosphonate analog. This fixed geometry can lead to more specific and sometimes different interactions with the receptor binding site.
This structural alteration profoundly impacts the compound's pharmacology, creating a molecule that does not require in vivo phosphorylation to be active. The stereochemistry at the chiral center, combined with the rigid vinylphosphonate headgroup, dictates the nature of the interaction with S1P receptors. As shown in Table 1, this compound acts as a full agonist at the S1P₁ receptor, while its (S)-enantiomer is a full antagonist. researchgate.netnih.gov In silico docking studies suggest that the phosphate or phosphonate moiety is crucial for successful binding within the S1P₁ active site and that subtle differences in the alignment of the enantiomers can lead to these opposing pharmacological effects. frontiersin.org This demonstrates that the vinylphosphonate modification successfully creates stable FTY720 analogs with unique, stereochemically-driven biological activities, making them valuable tools for probing S1P receptor signaling.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (S)-FTY-720 Vinylphosphonate |
| FTY720 (Fingolimod) |
| (S)-FTY720-phosphate |
| (R)-FTY720-phosphate |
| Sphingosine-1-phosphate (S1P) |
Pharmacological Characterization of R Fty 720 Vinylphosphonate
Specificity and Affinity at Sphingosine-1-Phosphate Receptors
(R)-FTY-720 vinylphosphonate (B8674324) exhibits a distinct profile of activity at the various subtypes of sphingosine-1-phosphate receptors.
Agonistic Activity and Efficacy at Sphingosine-1-Phosphate Receptor 1 (S1P1)
(R)-FTY-720 vinylphosphonate has been identified as a full agonist at the sphingosine-1-phosphate receptor 1 (S1P1). nih.gov In studies utilizing cells engineered to express specific S1P receptors, this compound demonstrated the ability to fully activate S1P1 with a reported half-maximal effective concentration (EC50) of 20 ± 3 nM. nih.gov This indicates a high potency and efficacy in eliciting a response from the S1P1 receptor, which is comparable to that of other known S1P1 agonists. The agonistic action at S1P1 is a key characteristic, as this receptor plays a crucial role in regulating lymphocyte trafficking. jsir.gr.jp
Distinct Receptor Binding and Activation Profiles Across S1PR Subtypes (S1P2-5)
The interaction of this compound with other S1P receptor subtypes (S1P2-5) is markedly different from its activity at S1P1. Research indicates that this compound is largely inactive as an agonist at S1P2, S1P4, and S1P5 receptors at concentrations up to 10 μM. nih.gov However, it displays low efficacy agonism at the S1P3 receptor, eliciting responses only at concentrations above 300 nM, with a maximal efficacy of less than 20% compared to the endogenous ligand S1P. nih.gov
Interestingly, some evidence suggests that the (R)-enantiomer may act as a partial antagonist at S1P2 and S1P5 receptors. atsjournals.org This complex interaction profile, characterized by potent agonism at S1P1 and minimal to no agonistic activity at other subtypes, highlights the compound's selectivity.
Comparative Receptor Pharmacology with (S)-FTY-720 Vinylphosphonate and FTY720-Phosphate
The pharmacological properties of this compound are best understood in comparison to its stereoisomer, (S)-FTY-720 vinylphosphonate, and the active metabolite of Fingolimod (B1672674) (FTY720), FTY720-phosphate.
In stark contrast to the (R)-enantiomer, (S)-FTY-720 vinylphosphonate does not activate any of the five S1P receptors. nih.govmemphis.edu Instead, it functions as a pan-antagonist, inhibiting S1P1, S1P3, and S1P4 with Ki values of 384 nM, 39 nM, and 1190 nM, respectively. nih.gov It also acts as a partial antagonist at S1P2 and S1P5. nih.gov
FTY720-phosphate , the biologically active form of Fingolimod, is an agonist for S1P1, S1P3, S1P4, and S1P5. nih.govjsir.gr.jp However, its efficacy varies across these subtypes. While it is a full agonist at S1P1, its efficacy at S1P3 is only about 23% of that of S1P, and it has a significantly higher EC50 value for S1P4. nih.gov FTY720-phosphate does not activate the S1P2 receptor. nih.gov
This comparative analysis underscores the critical role of stereochemistry in determining the pharmacological activity of these compounds at S1P receptors.
| Compound | S1P1 Activity | S1P2 Activity | S1P3 Activity | S1P4 Activity | S1P5 Activity |
|---|---|---|---|---|---|
| This compound | Full Agonist (EC50: 20 ± 3 nM) nih.gov | Inactive as agonist; Partial Antagonist nih.govatsjournals.org | Low Efficacy Agonist (Emax < 20% of S1P) nih.gov | Inactive as agonist nih.gov | Inactive as agonist; Partial Antagonist nih.govatsjournals.org |
| (S)-FTY-720 Vinylphosphonate | Antagonist (Ki: 384 nM) nih.gov | Partial Antagonist nih.gov | Antagonist (Ki: 39 nM) nih.gov | Antagonist (Ki: 1190 nM) nih.gov | Partial Antagonist nih.gov |
| FTY720-Phosphate | Full Agonist nih.gov | Inactive nih.gov | Partial Agonist (Emax ~23% of S1P) nih.gov | Agonist nih.gov | Agonist nih.gov |
Interaction with Sphingosine (B13886) Kinases (SK1 and SK2)
Sphingosine kinases are crucial enzymes that phosphorylate sphingosine to produce S1P. The interaction of FTY720 analogs with these kinases can significantly impact cellular signaling.
Assessment of Direct Inhibition or Activation of Sphingosine Kinase 1 (SK1)
Research indicates that this compound is largely inactive as an inhibitor of sphingosine kinase 1 (SK1). nih.gov In contrast, its enantiomer, (S)-FTY-720 vinylphosphonate, has been shown to be a novel inhibitor of SK1 catalytic activity. nih.govdovepress.com Studies have demonstrated that FTY720 and (S)-FTY-720 vinylphosphonate can inhibit SK1 and promote its proteasomal degradation. nih.govresearchgate.net This suggests that the inhibitory activity against SK1 is stereospecific, with the (S)-enantiomer being the active inhibitor.
Assessment of Direct Inhibition or Activation of Sphingosine Kinase 2 (SK2)
This compound has been shown to be a moderately active inhibitor of sphingosine kinase 2 (SK2), demonstrating approximately 20-30% inhibition in some studies. nih.gov This is in contrast to other FTY720 analogs, such as (R)-FTY720-OMe, which is a more potent and specific competitive inhibitor of SK2. nih.gov The parent compound, FTY720, is known to be phosphorylated by SK2 to become its active metabolite, FTY720-phosphate. nih.govplos.org The moderate inhibitory activity of this compound on SK2 suggests a potential for modulating the S1P signaling pathway through a mechanism distinct from its S1P receptor agonism.
| Compound | Sphingosine Kinase 1 (SK1) Interaction | Sphingosine Kinase 2 (SK2) Interaction |
|---|---|---|
| This compound | Inactive nih.gov | Moderately Active Inhibitor (~20-30% inhibition) nih.gov |
| (S)-FTY-720 Vinylphosphonate | Inhibitor nih.govdovepress.com | Effective Inhibitor nih.gov |
| FTY720 | Inhibitor nih.govresearchgate.net | Substrate for phosphorylation nih.govplos.org |
Stereoselective Differences in Sphingosine Kinase Modulation Compared to (S)-FTY-720 Vinylphosphonate
The enantiomers of FTY-720 vinylphosphonate exhibit distinct stereoselective interactions with sphingosine kinases (SK). Research has shown that the (S)-enantiomer, (S)-FTY-720 vinylphosphonate, is a more potent inhibitor of purified sphingosine kinase 1 (SK1) than the (R)-enantiomer. nih.govnih.gov In contrast, this compound shows only moderate inhibitory activity against purified sphingosine kinase 2 (SK2), while the (S)-enantiomer is a more effective inhibitor of this isoform as well. nih.gov
The mechanism of inhibition also differs between the enantiomers. (S)-FTY-720 vinylphosphonate acts as an uncompetitive inhibitor of SK1 with respect to sphingosine, suggesting it binds to an allosteric site on the enzyme that becomes available after the formation of the enzyme-sphingosine complex. nih.govoncotarget.com This allosteric binding is thought to enhance an autoinhibitory effect on the catalytic sites of SK1, which exists as an oligomer. nih.govacs.org In contrast, detailed kinetic characterization of this compound's interaction with SK1 is less defined in the available literature.
Furthermore, studies have highlighted the differential effects of these enantiomers on SK1 degradation. Both FTY720 and (S)-FTY-720 vinylphosphonate have been shown to induce the proteasomal degradation of SK1 in various cell lines, a mechanism that contributes to their anticancer properties. nih.govoncotarget.comresearchgate.net The capacity of this compound to induce SK1 degradation is not as extensively documented.
Table 1: Stereoselective Inhibition of Sphingosine Kinases by FTY-720 Vinylphosphonate Enantiomers
| Compound | Target Enzyme | Inhibition Potency | Mechanism of Action (SK1) |
| This compound | SK1 | Less potent than (S)-enantiomer nih.gov | Not extensively characterized |
| SK2 | Moderately active inhibitor nih.gov | Not extensively characterized | |
| (S)-FTY-720 Vinylphosphonate | SK1 | More potent than (R)-enantiomer nih.govnih.gov | Uncompetitive inhibitor (with sphingosine), binds to a putative allosteric site nih.govoncotarget.com |
| SK2 | Effective inhibitor nih.gov | Not extensively characterized |
Modulation of Lysophospholipase D (Autotaxin) Activity
This compound has been identified as an inhibitor of lysophospholipase D, also known as autotaxin (ATX). nih.govresearchgate.netfrontiersin.org Both the (R) and (S) enantiomers of FTY-720 vinylphosphonate inhibit recombinant autotaxin in a dose-dependent manner, with K_i values in the low micromolar range. nih.gov However, they exhibit different enzyme kinetic mechanisms. nih.govresearchgate.net The phosphorylated form of FTY720, FTY720-P, is a competitive inhibitor of autotaxin. researchgate.net Given their structural similarity to FTY720-P, both (R)- and (S)-FTY-720-vinylphosphonates were investigated and confirmed as inhibitors of this enzyme. nih.govresearchgate.net
Activation of Downstream Intracellular Signaling Pathways
This compound has been shown to activate the Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) pathway. nih.gov Studies conducted in IEC-6 intestinal epithelial cells, which predominantly express S1P₂ receptors, demonstrated that both (R)- and (S)-FTY-720 vinylphosphonate can activate ERK1/2. nih.gov This activation is notable as it occurs in cells that are also treated with camptothecin, a DNA-damaging agent, suggesting a potential role in cell survival signaling. nih.gov The broader context of ERK1/2 activation by sphingolipid mediators often involves G-protein coupled receptors (GPCRs), where S1P receptors can trigger downstream signaling cascades leading to the phosphorylation and activation of ERK1/2. acs.orgjneurosci.org
Similar to its effect on the ERK1/2 pathway, this compound also activates the AKT signaling pathway. nih.gov In the same IEC-6 intestinal epithelial cell model, both enantiomers of FTY-720 vinylphosphonate were found to activate AKT. nih.gov The activation of the PI3K/Akt pathway is a critical component of cell survival and proliferation signaling. spandidos-publications.com FTY720 has been shown to inhibit the PI3K/Akt/mTOR pathway in some cancer cells, suggesting that the effects of its analogs, like this compound, on this pathway may be cell-context dependent. oncotarget.comspandidos-publications.com
The pharmacological actions of this compound are closely tied to its interactions with G-protein coupled receptors (GPCRs), specifically the sphingosine-1-phosphate (S1P) receptors. This compound acts as a full agonist of the S1P₁ receptor with an EC₅₀ of 20 ± 3 nM. nih.gov In contrast, its counterpart, (S)-FTY-720 vinylphosphonate, acts as a pan-antagonist of S1P receptors. nih.govfrontiersin.orgmemphis.edu
The activation of S1P₁ by this compound can initiate several downstream signaling events. S1P receptors are known to couple to various G-proteins, which in turn can modulate multiple effector pathways. frontiersin.orgfrontiersin.org For instance, S1P₁ signaling can lead to the inhibition of adenylyl cyclase and a decrease in cAMP levels. frontiersin.org Furthermore, the activation of S1P receptors can lead to the transactivation of other receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR), and the activation of signaling pathways like the Rho/ROCK pathway, which is crucial for processes like cell migration and cytoskeletal rearrangement. frontiersin.orgspandidos-publications.com The ability of this compound to act as an S1P₁ agonist suggests its potential to influence a wide array of cellular processes regulated by these GPCR-mediated signaling cascades.
Table 2: Summary of Downstream Signaling Effects of this compound
| Signaling Pathway | Effect of this compound | Cell Type/Model | Reference |
| ERK1/2 | Activation | IEC-6 intestinal epithelial cells | nih.gov |
| AKT | Activation | IEC-6 intestinal epithelial cells | nih.gov |
| S1P₁ Receptor | Full Agonist (EC₅₀ 20 ± 3 nM) | In vitro assays | nih.gov |
Cellular and Molecular Effects of R Fty 720 Vinylphosphonate
Regulation of Cell Survival and Apoptosis in Specific Cell Lines
(R)-FTY-720 vinylphosphonate (B8674324) has been shown to exert an anti-apoptotic effect in specific experimental conditions. In studies involving camptothecin-treated IEC-6 intestinal epithelial cells, (R)-FTY-720 vinylphosphonate demonstrated the ability to protect the cells from apoptosis. memphis.edu This contrasts with the activities of its parent compound, FTY720, and the (S) enantiomer, (S)-FTY720 vinylphosphonate, which have been noted to induce apoptosis in various cancer cell lines. researchgate.netnih.gov For instance, FTY720 and (S)-FTY720 vinylphosphonate promote apoptosis in androgen-independent prostate cancer cells and MCF-7 breast cancer cells. researchgate.net The pro-apoptotic mechanism in these cancer cells is linked to the inhibition of sphingosine (B13886) kinase 1 (SK1) and its subsequent proteasomal degradation. researchgate.netnih.gov
Table 1: Effects of FTY720 Analogs on Cell Survival and Apoptosis
| Compound | Cell Line | Effect | Source(s) |
|---|---|---|---|
| This compound | IEC-6 intestinal epithelial cells | Anti-apoptotic | memphis.edu |
| (S)-FTY-720 Vinylphosphonate | LNCaP-AI prostate cancer cells | Induces apoptosis | researchgate.net |
| FTY720 | MCF-7 breast cancer cells | Induces apoptosis | researchgate.net |
Impact on Lymphocyte Trafficking and Induction of Peripheral Lymphopenia in Preclinical Models
A significant physiological effect of this compound observed in preclinical models is the induction of peripheral lymphopenia. memphis.edu When administered to mice, this compound caused a transient reduction in the number of circulating lymphocytes. memphis.edu This effect is characteristic of the broader class of S1P receptor modulators, including the parent drug FTY720 (fingolimod). nih.govnih.gov The underlying mechanism involves the modulation of sphingosine-1-phosphate (S1P) receptors, particularly S1P1, which are crucial for the egress of lymphocytes from secondary lymphoid organs. nih.govnih.gov The phosphorylated form of FTY720 acts as a functional antagonist of the S1P1 receptor on T-lymphocytes, leading to its internalization and degradation. nih.govnih.gov This process traps lymphocytes in the lymph nodes, thereby reducing their count in the peripheral blood. nih.gov Studies with FTY720 in rhesus macaques have also confirmed its ability to effectively reduce the levels of circulating blood CD4+ T cells and B cells. nih.gov
Table 2: Effect of FTY720 Analogs on Peripheral Lymphocyte Counts in Preclinical Models
| Compound | Animal Model | Outcome | Source(s) |
|---|---|---|---|
| This compound | Mice | Caused transient peripheral lymphopenia | memphis.edu |
| FTY720 | Mice | Known to cause lymphopenia | nih.gov |
Influence on Cellular Migration and Actin Cytoskeleton Rearrangement
The influence of FTY720 analogues on cellular migration is closely tied to their effects on the actin cytoskeleton. Research has demonstrated that FTY720 and (S)-FTY720 vinylphosphonate can abrogate the S1P-stimulated rearrangement of actin into lamellipodia and membrane ruffles in MCF-7 breast cancer cells. nih.gov This rearrangement is a critical process for cell migration. nih.govnih.gov By preventing the formation of these migratory structures, these compounds inhibit the migratory phenotype of the cells. nih.govdovepress.com This action is associated with the inhibition of sphingosine kinase 1 (SK1). nih.gov While the (S) enantiomer has been shown to be an effective inhibitor of SK1, the (R)-FTY720 phosphonate (B1237965) was found to be inactive against this enzyme, suggesting that the (R) enantiomer of the vinylphosphonate may have different or less potent effects on actin rearrangement mediated by SK1 inhibition. nih.gov In human pulmonary endothelial cells, FTY720's phosphorylated form can induce dynamic actin changes leading to increased cortical actin formation, but FTY720 itself does not appear to cause dramatic cytoskeletal rearrangement. researchgate.net
Table 3: Effects of FTY720 Analogs on Actin Cytoskeleton
| Compound | Cell Line | Effect on Actin Cytoskeleton | Source(s) |
|---|---|---|---|
| (S)-FTY720 Vinylphosphonate | MCF-7 breast cancer cells | Abrogated S1P-stimulated rearrangement of actin into lamellipodia/membrane ruffles. | nih.gov |
| FTY720 | MCF-7 breast cancer cells | Prevented S1P-stimulated actin rearrangement. | dovepress.com |
Effects on Cellular Differentiation and Development
The phosphorylated form of FTY720, FTY720P, has been shown to influence the development of the central nervous system, specifically by modulating oligodendroglial lineage cells. nih.gov In cultured rat cells, FTY720P improves the survival of neonatal oligodendrocytes (OLGs) during serum withdrawal, an effect associated with the phosphorylation of ERK1/2 and Akt. nih.gov Furthermore, FTY720P regulates the differentiation of oligodendrocyte progenitor cells (OPCs) into mature OLGs in a manner that is dependent on its concentration. nih.gov These effects are mediated through S1P receptors, with studies indicating that S1P1 and S1P5 serve distinct functions during oligodendroglial development. nih.gov Given that this compound is a full agonist of the S1P1 receptor, it is positioned to potentially influence these developmental and survival pathways in oligodendroglial cells. memphis.edu
Table 4: Effects on Oligodendroglial Lineage Cells
| Compound | Cell Type | Effect | Implicated Receptor(s) | Source(s) |
|---|---|---|---|---|
| FTY720-Phosphate | Rat Oligodendrocytes (OLGs) | Improves survival | S1P1, S1P5 | nih.gov |
| FTY720-Phosphate | Rat Oligodendrocyte Progenitor Cells (OPCs) | Regulates differentiation into OLGs | S1P1, S1P5 | nih.gov |
| This compound | N/A (Inference) | Full agonist of S1P1, suggesting potential to mimic FTY720-P effects. | S1P1 | memphis.edu |
Role in Modulating Angiogenesis and Vascular Integrity in Preclinical Settings
This compound has been identified as a compound that can enhance endothelial barrier integrity. researchgate.net This effect was observed in human lung endothelial cells. researchgate.net This barrier-protective function is significant, as the parent compound FTY720 has been shown to possess anti-angiogenic properties in other contexts. nih.gov For example, FTY720 can potently block angiogenesis induced by VEGF and S1P in in vivo models and inhibit tumor-associated neovascularization. nih.gov The mechanism for this anti-angiogenic effect involves the functional antagonism of vascular S1P receptors. nih.gov Additionally, both (R)- and (S)-FTY-720 vinylphosphonate have been shown to inhibit the activity of autotaxin, an enzyme that produces the pro-angiogenic lipid mediator lysophosphatidic acid (LPA). memphis.eduresearchgate.net
Table 5: Effects on Angiogenesis and Vascular Integrity
| Compound | Model | Effect | Source(s) |
|---|---|---|---|
| This compound | Human Lung Endothelial Cells | Enhanced endothelial barrier integrity | researchgate.net |
| This compound | Recombinant Autotaxin | Inhibited enzyme activity | memphis.edu |
| FTY720 | Mouse Growth Factor Implant & Corneal Models | Abrogated VEGF- and S1P-induced angiogenesis | nih.gov |
Interaction with Presynaptic Functions and Synapsin I Localization
Recent research has identified a role for sphingosine-1-phosphate (S1P) in modulating presynaptic functions by altering the distribution of Synapsin I (SynI), a key phosphoprotein that regulates the availability of synaptic vesicles for exocytosis. jneurosci.orgresearchgate.net In cultured rat hippocampal neurons, S1P induces the dispersion of SynI from synaptic vesicle clusters at axonal growth cones and its relocation to extrasynaptic regions in mature neurons. jneurosci.orgresearchgate.netjneurosci.org This effect is mediated primarily through the S1P3 receptor, with some involvement of the S1P1 receptor. jneurosci.orgresearchgate.net
To probe this mechanism, studies have utilized (S)-FTY720-vinylphosphonate, which acts as a pan-antagonist of S1P receptors (S1P1,3,4). memphis.edujneurosci.org Application of this (S) enantiomer was shown to largely prevent the S1P-induced dispersion of SynI, confirming the involvement of S1P receptors in this process. jneurosci.orgresearchgate.net In contrast, this compound is a full agonist of the S1P1 receptor. memphis.edu This suggests that the (R) enantiomer would likely mimic, rather than block, the effects of S1P on Synapsin I localization that are mediated through the S1P1 receptor.
Table 6: Interaction with Synapsin I Localization
| Compound | System | Role/Effect | Implicated Receptor(s) | Source(s) |
|---|---|---|---|---|
| Sphingosine-1-Phosphate (S1P) | Rat Hippocampal Neurons | Induces dispersion/relocation of Synapsin I | S1P3, S1P1 | jneurosci.orgresearchgate.net |
| (S)-FTY720-Vinylphosphonate | Rat Hippocampal Neurons | Pan-antagonist; prevents S1P-induced Synapsin I dispersion | S1P1, S1P3, S1P4 | memphis.edujneurosci.orgresearchgate.net |
| This compound | N/A (Inference) | Full agonist of S1P1, suggesting it would mimic S1P's effect on Synapsin I via this receptor. | S1P1 | memphis.edu |
Preclinical Research Applications and Potential Therapeutic Relevance
Immunomodulatory Studies in Autoimmune Disease Models
The parent compound, FTY720, has demonstrated considerable efficacy in various experimental models of autoimmune diseases. nih.govaimspress.com This has paved the way for investigating its analogs, such as (R)-FTY-720 Vinylphosphonate (B8674324), for similar or enhanced immunomodulatory potential.
FTY720 has been shown to exert anti-inflammatory effects by modulating the assembly of the NLRP3 inflammasome, a key component of the innate immune response. frontiersin.org This modulation leads to a reduction in the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. frontiersin.org Furthermore, FTY720 treatment has been associated with the promotion of microglial polarization towards the anti-inflammatory M2 phenotype. frontiersin.org In a mouse model of Alzheimer's disease, fingolimod (B1672674) treatment significantly reduced cortical microgliosis. mdpi.com
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis (MS). nih.govresearchgate.net The parent compound, FTY720, has shown significant efficacy in EAE models. aimspress.comnih.govnih.gov Prophylactic and therapeutic administration of FTY720 has been shown to prevent the onset of clinical symptoms, reduce disease severity, and attenuate inflammation, demyelination, and axonal loss in the central nervous system. nih.govnih.gov The therapeutic effect of FTY720 in EAE is attributed to the reduction of inflammatory cell infiltration into the central nervous system. nih.govfrontiersin.org Specifically, FTY720 treatment leads to a significant reduction in various T-cell subsets in the blood and spleen. nih.gov It also suppresses both cellular and humoral immune responses, as evidenced by a decrease in serum IgG(2a) levels and inhibition of pro-inflammatory gene expression in the spinal cord. nih.gov
A study on an azide (B81097) analogue of (S)-FTY720 vinylphosphonate in an EAE model indicated its potential to alleviate clinical disease progression. researchgate.net While this study focused on the (S)-enantiomer, it highlights the therapeutic potential of vinylphosphonate analogs of FTY720 in autoimmune demyelinating diseases.
Investigation of Anti-inflammatory Actions
Exploration in Oncology Research
The parent compound, FTY720, and its analogs have been investigated for their potential anticancer properties. nih.gov These compounds have been shown to inhibit sphingosine (B13886) kinase 1 (SK1), an enzyme implicated in cancer progression. nih.govresearchgate.netdovepress.com
FTY720 and its analog, (S)-FTY720 vinylphosphonate, have been shown to inhibit the catalytic activity of SK1 and induce its proteasomal degradation in various cancer cell lines, including breast and prostate cancer cells. researchgate.netdovepress.com This inhibition of SK1 can lead to apoptosis (programmed cell death) in cancer cells. dovepress.com For instance, FTY720 has been shown to induce apoptosis in human bladder cancer cells. auajournals.org In prostate cancer cells, the inhibition of SK1 by FTY720 leads to apoptosis. capes.gov.br
The effects of (S)-FTY720 vinylphosphonate on sphingolipid levels have been studied in prostate cancer cells. In androgen-sensitive LNCaP cells, it led to a significant increase in sphingosine 1-phosphate (S1P) and dihydrosphingosine 1-phosphate (DHS1P) levels. researchgate.net In androgen-independent LNCaP-AI cells, it caused a modest increase in C16:0-ceramide levels and induced apoptosis. researchgate.net
FTY720 has demonstrated the ability to sensitize cancer cells to conventional chemotherapy and radiotherapy. capes.gov.brnih.gov In prostate cancer models, FTY720 has been shown to significantly enhance the effectiveness of radiotherapy, leading to reduced tumor growth and metastasis. capes.gov.br This radiosensitizing effect is attributed to the inhibition of SK1. capes.gov.br Furthermore, FTY720 has been found to enhance the cytotoxic effects of sorafenib (B1663141) in hepatocellular carcinoma cells. nih.gov
Effects on Cancer Cell Proliferation and Viability in vitro
Studies in Organ-Specific Pathologies
The therapeutic potential of FTY720 and its analogs extends to pathologies affecting specific organs.
In the context of lung injury, synthetic analogs of FTY720, including phosphonate (B1237965) and enephosphonate versions, have shown the ability to enhance the barrier function of vascular endothelial cells in vitro. nih.gov The (S)-phosphonate analog of FTY720 was found to significantly reduce vascular permeability in a mouse model of acute lung injury. nih.gov
Studies have also explored the effects of FTY720 on gut barrier function. Continuous administration of FTY720 in a mouse model resulted in increased gut permeability, which was associated with the downregulation of tight junction proteins. frontiersin.org
In cardiac fibrosis, the parent compound FTY720's active metabolite, FTY720-P, acts as an antagonist at the S1PR1 receptor, which has been suggested to have an antifibrotic action in the lung. frontiersin.org This suggests a potential, though yet to be fully explored, role for FTY720 analogs in modulating fibrotic diseases.
Research in Pulmonary Injury Models, including Acute Lung Injury (ALI) and Radiation-Induced Lung Injury (RILI)
(R)-FTY-720 Vinylphosphonate has been a subject of preclinical investigation, particularly for its effects on lung injury. As a stereoisomer of FTY-720 vinylphosphonate, its biological activity is distinct from its (S)-enantiomer and the parent compound, FTY720. Research has focused on its role as a sphingosine-1-phosphate (S1P) receptor agonist and its potential therapeutic implications in inflammatory conditions of the lung.
In the context of pulmonary injury, the integrity of the endothelial barrier is crucial, and its disruption leads to vascular leakage and inflammation, which are characteristic of both Acute Lung Injury (ALI) and Radiation-Induced Lung Injury (RILI). nih.gov Analogues of FTY720, including the phosphonate and vinylphosphonate derivatives, have been evaluated for their ability to protect against endothelial barrier dysfunction. researchgate.net The (R)- and (S)-enantiomers of FTY720 vinylphosphonate have shown different activities at S1P receptors. Specifically, this compound has been identified as a full agonist of the S1P receptor 1 (S1P1), with an EC50 of 20 ± 3 nM. nih.gov
Activation of the S1P1 receptor is known to be a key mechanism for enhancing the endothelial barrier. physiology.org Studies on related FTY720 phosphonate analogues have demonstrated that they can enhance endothelial cell barrier function in vitro. researchgate.netnih.gov For instance, the (R)-enantiomers of FTY720 phosphonates were shown to rapidly activate ERK, a downstream signaling molecule involved in cell survival and proliferation. nih.gov In contrast, the (S)-enantiomer of FTY720 vinylphosphonate did not activate S1P receptors 1-5 and acted as an antagonist at several of them. nih.govnih.gov
While direct in vivo studies on this compound in ALI or RILI models are not extensively detailed in the provided research, the established mechanism as an S1P1 agonist suggests a potential protective role. nih.gov For comparison, the (S)-enantiomer, (S)-FTY720 vinylphosphonate, was found to confer protection against radiation-induced pulmonary leakage and inflammation in a preclinical RILI model. nih.gov It has also been shown to significantly reduce LPS-induced vascular leakage and leukocyte infiltration in a murine ALI model. researchgate.net Given that this compound is a potent S1P1 agonist, it is hypothesized to engage similar barrier-protective pathways. nih.gov Both enantiomers have been shown to inhibit the decrease in lung endothelial permeability triggered by nicotine (B1678760) exposure, an effect associated with decreased phosphorylation of signaling molecules that lead to cytoskeletal contraction. physiology.org
Table 1: Preclinical Research Findings for FTY-720 Vinylphosphonate Enantiomers in Pulmonary Models
| Compound | Model System | Key Findings | Mechanism of Action |
|---|---|---|---|
| This compound | S1P1-expressing HTC4 cells | Full agonist of S1P1 receptor. nih.gov | Activates S1P1 receptor with an EC50 of 20 ± 3 nM. nih.gov |
| This compound | Rat Lung Endothelial Cells (Nicotine-induced permeability) | Inhibited the decrease in lung endothelial permeability. physiology.org | Associated with decreased MYPT1 and MLC phosphorylation. physiology.org |
| (S)-FTY-720 Vinylphosphonate | Murine model of RILI | Conferred protection against radiation-induced pulmonary leakage and inflammation. nih.gov | Did not activate S1P1–5 receptors. nih.gov |
| (S)-FTY-720 Vinylphosphonate | Murine model of ALI (LPS-induced) | Significantly reduced vascular leakage and leukocyte infiltration. researchgate.net | Antagonist of S1P1,3,4 and partial antagonist of S1P2,5. nih.gov |
Investigations in Gastrointestinal Barrier Function Modulation
The role of this compound in modulating gastrointestinal barrier function has also been explored in preclinical settings. The integrity of the intestinal epithelial barrier is vital for preventing the translocation of harmful luminal contents into the circulation.
Research has shown that the parent compound, FTY720, can have detrimental effects on the gut barrier. In a mouse model, FTY720 treatment led to the downregulation of tight junction proteins, resulting in a significant increase in gut permeability and inflammation. nih.gov This was associated with inhibition of the AKT–mTOR signaling pathway. nih.gov
In contrast, studies with the vinylphosphonate analogues suggest a potentially protective role for intestinal epithelial cells. In a study using camptothecin-treated IEC-6 intestinal epithelial cells, a model for apoptosis, both (R)- and (S)-FTY-720 vinylphosphonate exerted an anti-apoptotic effect. nih.gov This protective action was linked to the activation of the ERK1/2 and AKT signaling pathways. nih.gov The activation of these pro-survival pathways suggests that this compound could help preserve intestinal epithelial cell integrity under conditions of stress or injury, a function that stands in contrast to the barrier-disrupting effects observed with the parent FTY720 compound. nih.govnih.gov
Table 2: Preclinical Research Findings for this compound in Gastrointestinal Models
| Compound | Model System | Key Findings | Mechanism of Action |
|---|---|---|---|
| This compound | IEC-6 intestinal epithelial cells (Camptothecin-treated) | Exerted an anti-apoptotic effect. nih.gov | Activation of ERK1/2 and AKT signaling pathways. nih.gov |
| FTY720 (Parent Compound) | C57BL/6 mice | Increased gut permeability and inflammation. nih.gov | Downregulation of tight junction proteins; inhibition of AKT-mTOR pathway. nih.gov |
Comparative Analysis with Stereoisomers and Parent Compound
Elucidation of Structure-Activity Relationships (SAR) for (R)- and (S)-FTY-720 Vinylphosphonate (B8674324) Enantiomers
The spatial orientation of the vinylphosphonate group in (R)- and (S)-FTY-720 Vinylphosphonate is the critical determinant of their interaction with S1P receptors. The (R)-enantiomer, with its specific stereochemistry, is able to productively engage and activate the S1P1 receptor, functioning as a full agonist. nih.gov In stark contrast, the (S)-enantiomer does not activate any of the five S1P receptors. nih.gov This suggests that the binding pocket of the S1P1 receptor has a stringent requirement for the specific spatial arrangement of the phosphonate (B1237965) group, which the (R)-isomer satisfies, leading to receptor activation. The (S)-isomer, while still able to bind to several S1P receptors, fails to induce the conformational change necessary for agonism, instead acting as an antagonist. nih.gov
Distinct Pharmacological Profiles: Agonism vs. Antagonism at S1P Receptors and Differential Enzymatic Inhibition
The differing stereochemistry of the vinylphosphonate enantiomers translates into opposing pharmacological actions at S1P receptors. nih.gov (R)-FTY-720 Vinylphosphonate is a full agonist of the S1P1 receptor with a potent EC50 value of 20 ± 3 nM. nih.gov Conversely, (S)-FTY-720 Vinylphosphonate is a pan-antagonist of S1P receptors. nih.govmemphis.edu It acts as a full antagonist at S1P1, S1P3, and S1P4 receptors and a partial antagonist at S1P2 and S1P5 receptors. nih.gov
Beyond their receptor activity, both enantiomers exhibit inhibitory effects on key enzymes in the sphingolipid metabolic pathway, albeit with some differences. Both (R)- and (S)-FTY-720 Vinylphosphonate inhibit sphingosine (B13886) kinase 1 (SK1), an enzyme crucial for the production of S1P. nih.govresearchgate.net The (S)-enantiomer is a more potent inhibitor of SK1 than the (R)-enantiomer. nih.gov (S)-FTY-720 vinylphosphonate has been identified as an uncompetitive inhibitor of SK1. oncotarget.com Furthermore, both enantiomers inhibit autotaxin, a lysophospholipase D that also produces S1P, with Ki values in the low micromolar range, though they display different enzyme kinetic mechanisms. nih.gov
With respect to sphingosine kinase 2 (SK2), (S)-FTY-720 vinylphosphonate is an effective inhibitor, while the (R)-enantiomer shows only moderate inhibitory activity. nih.gov
Interactive Table: Pharmacological Profile of FTY-720 Vinylphosphonate Enantiomers
| Compound | S1P1 Receptor Activity | S1P2 Receptor Activity | S1P3 Receptor Activity | S1P4 Receptor Activity | S1P5 Receptor Activity | Sphingosine Kinase 1 (SK1) Inhibition | Sphingosine Kinase 2 (SK2) Inhibition | Autotaxin Inhibition |
| This compound | Full Agonist (EC50: 20 nM) nih.gov | Partial Antagonist nih.gov | - | - | Partial Antagonist nih.gov | Moderate nih.gov | Moderate nih.gov | Yes nih.gov |
| (S)-FTY-720 Vinylphosphonate | Full Antagonist (Ki: 384 nM) nih.gov | Partial Antagonist nih.gov | Full Antagonist (Ki: 39 nM) nih.gov | Full Antagonist (Ki: 1190 nM) nih.gov | Partial Antagonist nih.gov | Potent nih.gov | Effective nih.gov | Yes nih.gov |
Comparative Analysis of Cellular and Biological Outcomes Between Enantiomers
Despite their opposing actions at the S1P1 receptor, both (R)- and (S)-FTY-720 vinylphosphonate have been observed to produce some similar cellular and biological effects. For instance, both enantiomers can induce transient peripheral lymphopenia when administered in mice. nih.gov This effect is a hallmark of S1P1 receptor modulation, suggesting that even the antagonistic action of the (S)-isomer at the S1P1 receptor is sufficient to disrupt lymphocyte trafficking.
In certain cell types, the differential S1P receptor activity leads to distinct outcomes. For example, in intestinal epithelial cells, which primarily express S1P2 and some S1P5 receptors, both enantiomers were found to activate the ERK1/2 and AKT signaling pathways and exert an anti-apoptotic effect. nih.gov This suggests that their effects in these cells may be mediated through S1P2 and/or S1P5 receptors, where they both act as partial antagonists, or through off-target effects.
Furthermore, (S)-FTY-720 vinylphosphonate has been shown to induce the proteasomal degradation of SK1 in various cancer cell lines, including breast and prostate cancer cells. researchgate.netoncotarget.comnih.gov This leads to a reduction in cellular S1P levels and can contribute to anti-cancer effects. oncotarget.comnih.gov
Future Directions and Emerging Research Avenues for R Fty 720 Vinylphosphonate
Identification and Characterization of Novel Molecular Targets
While the primary known target of the parent compound FTY720 (fingolimod) and its phosphorylated form are the sphingosine-1-phosphate (S1P) receptors, research indicates that (R)-FTY-720 vinylphosphonate (B8674324) and its related compounds may interact with a broader range of molecular targets. nih.govscienceopen.comnih.gov Future research will likely focus on identifying and characterizing these novel targets to build a comprehensive understanding of its biological effects.
(R)-FTY-720 vinylphosphonate has been identified as a full agonist of the S1P1 receptor, with an EC50 of 20 ± 3 nM. nih.govmemphis.edu In contrast, its counterpart, (S)-FTY-720 vinylphosphonate, acts as a pan-antagonist of S1P receptors. nih.govmemphis.edu Beyond S1P receptors, both enantiomers have been shown to inhibit autotaxin (ATX), an enzyme responsible for producing lysophosphatidic acid, albeit through different kinetic mechanisms. nih.gov The complexity of FTY720's cellular targets is further underscored by its interactions with other enzymes involved in sphingolipid metabolism, such as sphingosine (B13886) kinase 1 (SK1), S1P lyase, and ceramide synthase. nih.govscienceopen.com
Table 1: Comparative Receptor/Enzyme Interactions of FTY-720 Analogues
| Compound | Target | Activity | Reference |
| This compound | S1P1 Receptor | Full Agonist (EC50 20 ± 3 nM) | nih.govmemphis.edu |
| Autotaxin (ATX) | Inhibitor | nih.gov | |
| (S)-FTY-720 Vinylphosphonate | S1P1, S1P3, S1P4 Receptors | Full Antagonist | nih.govmemphis.edu |
| S1P2, S1P5 Receptors | Partial Antagonist | nih.govmemphis.edu | |
| Autotaxin (ATX) | Inhibitor | nih.gov | |
| Sphingosine Kinase 1 (SK1) | Inhibitor | scienceopen.comnih.govoncotarget.com | |
| FTY720 (Fingolimod) | S1P Receptors (phosphorylated form) | Agonist | tocris.comcellagentech.com |
| Sphingosine Kinase 1 (SK1) | Inhibitor | scienceopen.comoncotarget.com | |
| Ceramide Synthase | Inhibitor | nih.govscienceopen.com | |
| Protein Phosphatase 2A (PP2A) | Reactivator | scienceopen.comoncotarget.com |
Development of Advanced Preclinical Models to Elucidate Specific Mechanisms
To dissect the specific mechanisms of action of this compound, the development of more sophisticated preclinical models is essential. While initial studies have utilized cell lines and mouse models to demonstrate effects like transient lymphopenia, future research will require models that can differentiate the contributions of its various molecular interactions. nih.gov
For instance, creating genetically modified cell lines or animal models with specific S1P receptor subtypes knocked out or mutated could help isolate the S1P1-mediated effects of this compound from its other potential actions. Similarly, models with altered expression of autotaxin or other identified targets would be invaluable.
The use of humanized mouse models, where the murine immune system is replaced with human components, could provide more clinically relevant insights into its immunomodulatory effects. Furthermore, disease-specific models, such as those for multiple sclerosis or certain cancers where S1P signaling is implicated, will be crucial for evaluating the therapeutic potential of targeting specific pathways with this compound. scienceopen.comoncotarget.comspandidos-publications.com For example, studies have shown that FTY720 can reverse existing cardiac hypertrophy and fibrosis in a mouse model of pressure overload, suggesting a potential therapeutic application. nih.gov
Integration with Multi-Omics Approaches for Comprehensive Mechanistic Understanding
A systems-level understanding of the effects of this compound necessitates the integration of multi-omics approaches. This involves combining genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to the compound.
For example, transcriptomic analysis (e.g., RNA-sequencing) of cells treated with this compound can reveal changes in gene expression downstream of its initial molecular targets. Proteomic studies can identify alterations in protein expression and post-translational modifications, such as phosphorylation, which are critical for signaling cascades. spandidos-publications.com Metabolomic analyses can shed light on how the compound affects cellular metabolism, particularly sphingolipid pathways. mdpi.com
By integrating these datasets, researchers can construct detailed signaling networks and pathways modulated by this compound. This approach can help to identify key nodes and feedback loops that determine the ultimate cellular outcome, and may reveal unexpected mechanisms of action. For example, such an approach could further elucidate how FTY720 and its analogues induce the proteasomal degradation of SK1. oncotarget.comresearchgate.net
Exploration of its Utility as a Pharmacological Tool for S1P1 Receptor Probing
The specific agonistic activity of this compound at the S1P1 receptor makes it a valuable pharmacological tool for probing the function of this receptor in various physiological and pathological contexts. nih.govmedkoo.com Unlike the parent compound FTY720, which requires phosphorylation to become active at S1P receptors, this compound acts directly, offering a more precise tool for in vitro studies. nih.govtocris.com
Researchers can use this compound to selectively activate the S1P1 receptor and study its downstream signaling pathways, including the activation of ERK1/2 and AKT kinases. nih.gov This can help to unravel the specific roles of S1P1 in processes such as lymphocyte trafficking, endothelial barrier function, and neuronal protection. nih.govnih.gov
Furthermore, comparing the effects of this compound with its antagonist enantiomer, (S)-FTY-720 vinylphosphonate, provides a powerful experimental paradigm. This enantiomeric pair allows for the precise dissection of S1P1-mediated events from off-target effects or actions mediated by other S1P receptor subtypes. This approach will be instrumental in validating S1P1 as a therapeutic target in a variety of diseases.
Q & A
Q. Advanced
- Autophagy induction : At 3 µM, (R)-FTY-720 increases LC3-II levels (Western blot; 2.5-fold vs. control), indicating autophagosome formation .
- Apoptosis activation : At 10 µM, cleaved PARP levels rise (3-fold), accompanied by mitochondrial depolarization (TMRE fluorescence reduction: 40%) .
- Dose dependency : Lower concentrations (1–5 µM) favor autophagy, while higher doses (≥10 µM) trigger apoptosis, as shown in SHEP-1 neuroblastoma cells .
What methodologies quantify the impact of this compound on sphingolipid metabolism?
Q. Advanced
- LC-MS/MS : Measures sphingomyelin accumulation (e.g., 4-fold increase in pancreatic cancer cells at 24 hours) and ceramide dynamics .
- ASM activity assays : Fluorometric detection confirms ASM inhibition (50% reduction at 10 µM) in shRNA-transfected cell lines .
- Electron microscopy : Visualizes lysosomal membrane permeabilization and mitochondrial swelling in treated cells .
How does this compound attenuate TGF-β1-driven pulmonary fibrosis?
Advanced
In bleomycin-induced mouse models:
- Pathway inhibition : Reduces TGF-β1 expression (Western blot: 60% decrease) and p38 MAPK phosphorylation (40% reduction) .
- Collagen suppression : Immunohistochemistry shows 50% lower COL1A1 deposition in lung tissue .
- Inflammatory modulation : Decreases BALF IL-1β and TNF-α levels (ELISA; 45% and 35% reduction, respectively) .
What preclinical models demonstrate the metabolic specificity of this compound in cancer?
Q. Advanced
- LAR breast cancer : Mini-PDX models show sensitivity to (R)-FTY-720 due to S1P pathway dependency (tumor shrinkage: 65% vs. 20% in non-LAR subtypes) .
- Pancreatic cancer : Synergy with mitochondrial inhibitors (e.g., PAPTP) induces sphingomyelin accumulation (3-fold) and apoptosis in orthotopic models .
- Lung cancer : Restores PP2A activity, reducing tumor growth in vivo (50% smaller tumors vs. controls) .
How do researchers address conflicting data on this compound’s receptor-independent effects?
Q. Advanced
- Genetic knockdown : Silencing SK2 in cancer cells abolishes (R)-FTY-720’s antiproliferative effects, confirming SK2 dependency .
- Comparative enantiomer studies : The (S)-enantiomer’s ASM inhibition and SK1 degradation contrast with the (R)-form’s SK2-specificity, resolving off-target ambiguities .
- In vivo pharmacokinetics : Plasma half-life (t1/2 = 8 hours) and brain penetration (CNS concentration: 15% of plasma) validate target engagement in neurological models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
